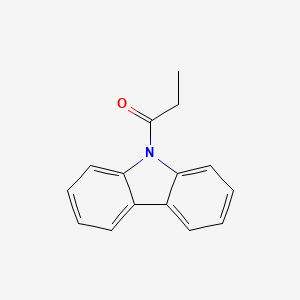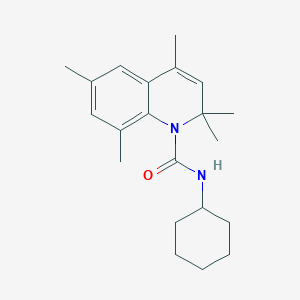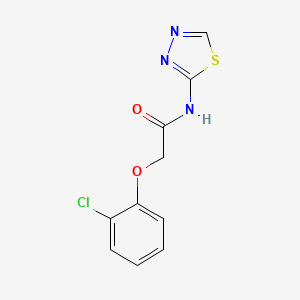
1-Carbazol-9-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-(1-oxopropyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9H-Carbazole, 9-(1-oxopropyl)- typically involves the acylation of carbazole. One common method is the Friedel-Crafts acylation, where carbazole reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods:
Industrial production of carbazole derivatives often involves large-scale chemical synthesis using similar Friedel-Crafts acylation methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Carbazole, 9-(1-oxopropyl)- can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carbazole-9-carboxylic acid or other oxidized derivatives.
Reduction: Formation of 9H-Carbazole, 9-(1-hydroxypropyl)-.
Substitution: Formation of halogenated, nitrated, or sulfonated carbazole derivatives.
Scientific Research Applications
Chemistry:
9H-Carbazole, 9-(1-oxopropyl)- is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials with unique electronic and optical properties .
Biology and Medicine:
Carbazole derivatives have shown promise in pharmaceutical research due to their biological activities. They have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents .
Industry:
In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and polymers. They are also employed in the manufacture of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-(1-oxopropyl)- and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some carbazole derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Comparison with Similar Compounds
9H-Carbazole: The parent compound, known for its high photochemical stability and charge transport properties.
9H-Carbazole, 9-(1-hydroxypropyl)-: A reduced form of 9H-Carbazole, 9-(1-oxopropyl)-, with similar applications but different reactivity.
9H-Carbazole, 9-(1-chloropropyl)-:
Uniqueness:
9H-Carbazole, 9-(1-oxopropyl)- is unique due to the presence of the carbonyl group, which imparts specific reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and valuable in the development of new materials and pharmaceuticals .
Properties
CAS No. |
59708-36-0 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-carbazol-9-ylpropan-1-one |
InChI |
InChI=1S/C15H13NO/c1-2-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3 |
InChI Key |
DLNZMKCYZNYLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B15097773.png)
![(4-Chlorophenyl)[(5-ethyl-2-methoxyphenyl)sulfonyl]amine](/img/structure/B15097781.png)

![(5E)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097796.png)
![methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15097811.png)

![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097821.png)
![3-[(2,4-Dichlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B15097847.png)
![7-(4-chlorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15097854.png)
![N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B15097865.png)
![Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15097870.png)
![1-(3-fluorophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B15097873.png)
![6-ethoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15097874.png)

